(S)-1-(2,6-dichlorophenyl)ethanamine
Overview
Description
(S)-1-(2,6-dichlorophenyl)ethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethanamine group
Scientific Research Applications
(S)-1-(2,6-dichlorophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-1-(2,6-dichlorophenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-dichlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-1-(2,6-dichlorophenyl)ethanone or (S)-1-(2,6-dichlorophenyl)ethanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl ethanamines with various functional groups.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2,4-dichlorophenyl)ethanamine
- (S)-1-(3,5-dichlorophenyl)ethanamine
- (S)-1-(2,6-difluorophenyl)ethanamine
Uniqueness
(S)-1-(2,6-dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-(2,6-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWOZHOHRZOVDA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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